molecular formula C10H17NS B1416840 1-(2,5-Dimethylthiophen-3-yl)-2-methylpropan-1-amine CAS No. 1152536-30-5

1-(2,5-Dimethylthiophen-3-yl)-2-methylpropan-1-amine

Cat. No.: B1416840
CAS No.: 1152536-30-5
M. Wt: 183.32 g/mol
InChI Key: VQMVKORSVCTELW-UHFFFAOYSA-N
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Description

1-(2,5-Dimethylthiophen-3-yl)-2-methylpropan-1-amine is an organic compound that belongs to the class of thiophene derivatives Thiophene is a five-membered aromatic ring containing sulfur This compound is characterized by the presence of a thiophene ring substituted with two methyl groups at positions 2 and 5, and an amine group attached to a propyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,5-Dimethylthiophen-3-yl)-2-methylpropan-1-amine typically involves the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized using the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds with sulfur sources such as phosphorus pentasulfide.

    Substitution Reactions:

    Amination: The final step involves the introduction of the amine group. This can be done through reductive amination of the corresponding ketone or aldehyde intermediate using reagents like sodium cyanoborohydride.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-(2,5-Dimethylthiophen-3-yl)-2-methylpropan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to convert ketones or aldehydes to alcohols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols.

    Substitution: N-alkylated or N-acylated derivatives.

Scientific Research Applications

1-(2,5-Dimethylthiophen-3-yl)-2-methylpropan-1-amine has several scientific research applications:

    Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and antimicrobial properties.

    Materials Science: The compound is used in the synthesis of conjugated polymers for electronic and optoelectronic applications, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).

    Biological Studies: It serves as a model compound for studying the interactions of thiophene derivatives with biological targets, including enzymes and receptors.

Mechanism of Action

The mechanism of action of 1-(2,5-Dimethylthiophen-3-yl)-2-methylpropan-1-amine involves its interaction with specific molecular targets. In medicinal chemistry, it may act as an inhibitor or modulator of enzymes or receptors, affecting various biochemical pathways. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

    1-(2,5-Dimethylthiophen-3-yl)ethanone: A related compound with a ketone group instead of an amine.

    1-(2,5-Dimethylthiophen-3-yl)ethylamine: Similar structure but with an ethyl chain instead of a propyl chain.

    2,5-Dimethylthiophene: The parent compound without additional functional groups.

Uniqueness: 1-(2,5-Dimethylthiophen-3-yl)-2-methylpropan-1-amine is unique due to the presence of both the thiophene ring and the amine group, which confer distinct chemical reactivity and biological activity. Its specific substitution pattern and functional groups make it a versatile compound for various applications.

Properties

IUPAC Name

1-(2,5-dimethylthiophen-3-yl)-2-methylpropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NS/c1-6(2)10(11)9-5-7(3)12-8(9)4/h5-6,10H,11H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQMVKORSVCTELW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(S1)C)C(C(C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(2,5-Dimethylthiophen-3-yl)-2-methylpropan-1-amine
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1-(2,5-Dimethylthiophen-3-yl)-2-methylpropan-1-amine
Reactant of Route 5
1-(2,5-Dimethylthiophen-3-yl)-2-methylpropan-1-amine
Reactant of Route 6
1-(2,5-Dimethylthiophen-3-yl)-2-methylpropan-1-amine

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